N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide

Description

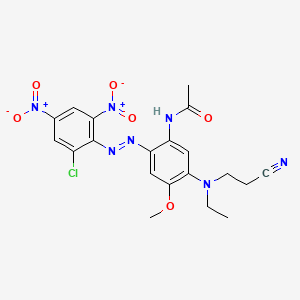

This compound is a complex azo dye derivative characterized by a central acetamide backbone linked to a substituted phenyl ring. Key structural features include:

- 2-Chloro-4,6-dinitrophenyl group: Provides electron-withdrawing effects, enhancing stability and influencing chromophoric properties.

- Azo (-N=N-) linkage: Central to light absorption and color properties.

- Methoxy group (-OCH₃): Modifies solubility and electronic characteristics.

- Ethyl-2-cyanoethylamino substituent: A mixed alkyl/cyano group affecting steric bulk and polar interactions.

Properties

CAS No. |

79295-96-8 |

|---|---|

Molecular Formula |

C20H20ClN7O6 |

Molecular Weight |

489.9 g/mol |

IUPAC Name |

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C20H20ClN7O6/c1-4-26(7-5-6-22)17-10-15(23-12(2)29)16(11-19(17)34-3)24-25-20-14(21)8-13(27(30)31)9-18(20)28(32)33/h8-11H,4-5,7H2,1-3H3,(H,23,29) |

InChI Key |

VCWDVYKMAHOLBR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC#N)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 279-130-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific chemical structure of the compound. Major products formed from these reactions can vary, but they typically include derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

The compound features a dinitrophenyl azo group, which contributes to its unique chemical behavior and potential applications in various fields.

Medicinal Chemistry

N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide has been studied for its potential as an anticancer agent. The presence of the dinitrophenyl group is believed to enhance its cytotoxic properties against certain cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Analytical Chemistry

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. It can be effectively analyzed using reverse phase HPLC techniques, which are crucial for purity assessment and impurity profiling in pharmaceutical formulations.

Data on HPLC Analysis

- Method : Reverse Phase HPLC

- Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility)

- Column Type : Newcrom R1 HPLC column

- Application : Suitable for pharmacokinetics and preparative separation of impurities .

Material Science

The azo compound's unique properties make it suitable for use in dye applications and as a precursor for synthesizing other materials. Its stability under various conditions allows it to be used in developing colorants for plastics and textiles.

Application Example: Dye Synthesis

Research indicates that this compound can be modified to create dyes with specific absorption properties, making it valuable in the textile industry where colorfastness and vibrancy are essential.

Environmental Monitoring

Due to its chemical structure, this compound can serve as an indicator compound in environmental studies to monitor contamination levels of azo dyes in wastewater.

Monitoring Studies

Field studies have shown that this compound can be detected in effluents from textile manufacturing facilities, highlighting its role as a marker for environmental contamination by synthetic dyes.

Mechanism of Action

The mechanism of action of EINECS 279-130-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .

Biological Activity

N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide, commonly referred to as a dinitroaniline azo compound, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes an azo linkage and various functional groups that may influence its interaction with biological systems.

- Molecular Formula : C18H16ClN7O6

- Molecular Weight : 461.816 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 776.7 ± 60.0 °C at 760 mmHg

- LogP : 3.98

These properties suggest a relatively stable compound with potential for bioactivity due to its lipophilic nature.

The biological activity of azo compounds is often linked to their ability to generate reactive intermediates upon reduction. This can lead to interactions with cellular macromolecules such as DNA and proteins, potentially resulting in cytotoxic effects or mutagenesis.

Key Mechanisms:

- Azo Reduction : Azo compounds can be reduced by various enzymes in the body, leading to the formation of amines that may exhibit different biological activities.

- Reactive Oxygen Species (ROS) Generation : The reduction process can also result in the generation of ROS, which can induce oxidative stress in cells.

- Interference with Cellular Signaling : Azo dyes have been shown to interfere with signaling pathways, affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | ROS generation |

The above data highlights the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety.

Antimicrobial Activity

Azo compounds are also known for their antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings indicate that this compound has potential as an antimicrobial agent.

Case Studies

-

Study on Anticancer Effects : A recent study investigated the effects of similar azo compounds on breast cancer cells, revealing that they significantly reduced cell viability and induced apoptosis through ROS-mediated pathways.

- Findings : The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.

-

Assessment of Toxicity : Another research focused on the toxicological profile of azo compounds, noting that while they exhibit biological activity, they also pose risks due to their potential mutagenicity and carcinogenicity.

- : Careful evaluation of safety profiles is essential before clinical application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Compounds

The compound belongs to a family of azo-acetamide derivatives with variations in halogen substituents, amino group substituents, and alkyl/allyl modifications. Below is a comparative analysis of structurally related compounds:

Impact of Structural Modifications

Halogen Substitution (Cl vs. Br)

- This may alter UV-Vis absorption profiles and color intensity.

- Molecular Weight : Brominated analogs (e.g., CAS 68877-63-4) exhibit higher molecular weights (~546 vs. ~534), affecting density and melting points .

Amino Group Modifications

- Ethyl vs. Allyl Groups: Ethyl: Smaller steric profile increases solubility in nonpolar solvents.

- Cyanoethyl (-CH₂CH₂CN): The cyano group improves polarity and solubility in aprotic solvents, which may enhance dye dispersion in synthetic matrices .

Diallylamino vs. Mixed Substituents

Industrial Relevance

Preparation Methods

Synthesis of the Azo Intermediate

The key step in the preparation is the formation of the azo bond between the diazonium salt of a substituted aniline and the coupling component.

Step 1: Diazotization

- Starting from 2-chloro-4,6-dinitroaniline, diazotization is performed by treatment with sodium nitrite (NaNO2) in acidic aqueous medium (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.

Step 2: Azo Coupling

- The diazonium salt is then coupled with 5-amino-4-methoxy-N-(2-cyanoethyl)ethylaniline or its protected derivative under controlled pH (usually mildly alkaline) to form the azo linkage.

- The coupling reaction is typically carried out in aqueous or mixed aqueous-organic solvents at low temperature to prevent side reactions and decomposition.

Introduction of the Cyanoethyl Ethylamino Side Chain

- The 5-position amino substituent bearing the 2-cyanoethyl ethylamino group can be introduced via nucleophilic substitution or reductive amination.

- A common approach involves:

- Starting from 5-amino-4-methoxyaniline, alkylation with 2-bromoacetonitrile or 2-chloroacetonitrile in the presence of a base (e.g., K2CO3) to install the cyanoethyl group.

- Subsequent ethylation of the amino group can be achieved by reaction with ethyl halides or via reductive amination with acetaldehyde and sodium cyanoborohydride.

Acetamide Formation

- The acetamide moiety is introduced by acetylation of the aniline nitrogen.

- This is typically done by reacting the amino group with acetic anhydride or acetyl chloride in an organic solvent such as pyridine or dichloromethane under mild conditions.

- The reaction proceeds with high selectivity, yielding the N-acetyl derivative.

Typical Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl aqueous, 0–5 °C | 0–5 °C | 30–60 min | Maintain low temp to stabilize diazonium salt |

| Azo Coupling | Coupling component, pH 7–9, aqueous or mixed solvent | 0–10 °C | 1–3 hours | Control pH to optimize coupling yield |

| Cyanoethylation | 2-bromoacetonitrile, K2CO3, DMF or acetone | 50–80 °C | 4–8 hours | Base-promoted nucleophilic substitution |

| Ethylation/Reductive Amination | Ethyl halide or acetaldehyde + NaBH3CN | Room temp to 50 °C | 2–6 hours | Reductive amination preferred for selectivity |

| Acetylation | Acetic anhydride or acetyl chloride, pyridine | 0–25 °C | 1–2 hours | Mild conditions to avoid side reactions |

Purification and Characterization

- After each synthetic step, purification is typically performed by:

- Extraction with organic solvents (ethyl acetate, dichloromethane)

- Recrystallization from suitable solvents (ethanol, methanol)

- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate)

- Final product purity is confirmed by:

- High-performance liquid chromatography (HPLC) with purity >95%

- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm substitution pattern

- Mass spectrometry (ESI-MS) to verify molecular weight

- Infrared spectroscopy (IR) to confirm functional groups (e.g., azo, acetamide, cyano)

- Elemental analysis for C, H, N, Cl content

Research Findings and Optimization Notes

- The azo coupling step is sensitive to pH and temperature; maintaining pH near neutral to slightly alkaline improves yield and reduces side products.

- The cyanoethylation step benefits from polar aprotic solvents like DMF to enhance nucleophilicity and reaction rate.

- Use of protecting groups on amino functionalities can improve selectivity during multi-step synthesis.

- Acetylation is best performed after azo coupling to avoid interference with diazotization.

- Scale-up requires careful control of temperature and stirring to maintain homogeneity and prevent azo compound degradation.

Summary Table of Preparation Steps

| Synthetic Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt | 90–95 |

| Azo Coupling | Coupling amine, pH 7–9, 0–10 °C | Formation of azo bond | 80–90 |

| Cyanoethylation | 2-bromoacetonitrile, K2CO3, DMF, 50–80 °C | Introduction of cyanoethyl group | 75–85 |

| Ethylation/Reductive Amination | Ethyl halide or acetaldehyde + NaBH3CN | Installation of ethylamino group | 70–80 |

| Acetylation | Acetic anhydride, pyridine, 0–25 °C | Formation of acetamide | 85–95 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis involves coupling azo intermediates with substituted acetamide precursors. For example, potassium carbonate in DMF facilitates nucleophilic substitution reactions between halogenated intermediates (e.g., chloroacetylated products) and aromatic amines. Reaction progress should be monitored via TLC, and purification achieved through precipitation or column chromatography .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and azo linkage.

- HPLC-MS for purity assessment and molecular weight verification (e.g., ESI+ mode for ionization).

- FT-IR to identify functional groups (e.g., nitro, cyano, and amide stretches). Reference spectral libraries (e.g., PubChem) for cross-validation .

Q. What experimental conditions are critical for maintaining stability during storage?

- Methodological Answer : Stability studies under varying pH (4–9), temperature (4°C to 40°C), and light exposure should be conducted. Use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Store in amber vials at -20°C under inert atmosphere to prevent azo bond cleavage or oxidation .

Q. How can preliminary biological activity (e.g., enzyme inhibition) be explored?

- Methodological Answer : Screen against target enzymes (e.g., hypoglycemic agents via α-glucosidase inhibition assays). Use Wister albino mice models for in vivo toxicity studies, with dose escalation (10–100 mg/kg) and monitoring of biochemical markers (e.g., blood glucose, liver enzymes) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azo group in catalytic or photochemical applications?

- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution and frontier molecular orbitals. Use software like Gaussian or ORCA to simulate UV-Vis spectra and predict λmax for photostability. Compare with experimental data to validate computational models .

Q. What strategies optimize reaction yields in multi-step syntheses involving nitro and cyano substituents?

- Methodological Answer : Apply design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). For example, a central composite design can optimize nitro reduction steps (e.g., using SnCl₂/HCl) while minimizing cyano group hydrolysis. Response surface methodology (RSM) improves yield reproducibility .

Q. How should researchers resolve discrepancies in analytical data (e.g., conflicting NMR or HPLC results)?

- Methodological Answer : Perform spike-in experiments with pure standards to confirm peak assignments. For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals. For HPLC, vary mobile phase composition (e.g., acetonitrile:water gradients) to improve separation. Cross-validate with alternative methods like X-ray crystallography if feasible .

Q. What mechanistic insights explain regioselectivity in substitution reactions at the methoxy-phenyl moiety?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track substitution pathways. Kinetic studies under varying pH and electrophilic conditions (e.g., nitration) reveal whether steric effects (para vs. meta positions) or electronic factors (nitro group directing) dominate. Computational transition-state modeling further elucidates selectivity .

Q. How can environmental impact assessments evaluate degradation byproducts?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (300–800 nm) and analyze by LC-QTOF-MS to identify transformation products (e.g., nitroso or amine derivatives). Use QSAR models to predict ecotoxicity of byproducts, and validate with Daphnia magna or algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.